Tos-PEG2-NH2

CAS No.:

Cat. No.: VC15925634

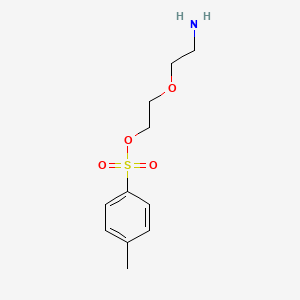

Molecular Formula: C11H17NO4S

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO4S |

|---|---|

| Molecular Weight | 259.32 g/mol |

| IUPAC Name | 2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3 |

| Standard InChI Key | VXOOQTLFESQBCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN |

Introduction

Chemical and Physical Properties of Tos-PEG2-NH2

Structural Characteristics

Tos-PEG2-NH2 consists of a tosyl (p-toluenesulfonyl) group, a two-unit polyethylene glycol (PEG) spacer, and a terminal amine group. The PEG spacer provides hydrophilicity, while the tosyl group acts as a leaving group in nucleophilic substitution reactions. The amine terminus enables conjugation to carboxylic acids or other electrophilic groups via amide bond formation .

Table 1: Key Chemical Properties of Tos-PEG2-NH2

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

| CAS Number | 1246286-33-8 |

| IUPAC Name | 2-(2-Aminoethoxy)ethyl 4-methylbenzenesulfonate |

| Storage Conditions | 2–8°C (dry, inert atmosphere) |

| Solubility | Aqueous buffers, DMSO, DMF |

The compound’s stability under physiological conditions is influenced by its PEG component, which reduces aggregation and immunogenicity .

Synthesis and Purification

While detailed synthetic protocols are proprietary, Tos-PEG2-NH2 is typically synthesized through a three-step process:

-

PEGylation: Ethylene oxide units are polymerized to form the PEG backbone.

-

Tosylation: The PEG intermediate reacts with tosyl chloride to introduce the sulfonate group.

-

Amine Functionalization: The terminal hydroxyl group is converted to an amine via azide reduction or other amination strategies .

Purification involves column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC and mass spectrometry .

Applications in Targeted Protein Degradation

Role in PROTAC Design

PROTACs are heterobifunctional molecules that recruit E3 ligases to tag target proteins for proteasomal degradation. Tos-PEG2-NH2 serves as a critical linker due to its:

-

Optimal Length: The two-unit PEG spacer (approximately 12–15 Å) balances flexibility and rigidity, ensuring proper orientation between ligands .

-

Biocompatibility: PEG reduces immunogenicity and improves solubility, addressing limitations of hydrophobic linkers .

-

Chemical Versatility: The amine group allows modular conjugation to ligands via NHS ester or carbodiimide chemistry .

Table 2: Comparison of Tos-PEG2-NH2 with Other PROTAC Linkers

| Linker Type | Length (Units) | Solubility | Immunogenicity | Applications |

|---|---|---|---|---|

| Tos-PEG2-NH2 | 2 | High | Low | Oncology, neurodegeneration |

| Alkyl Chains | 12–20 | Low | Moderate | Membrane protein targets |

| Tos-PEG13-Boc | 13 | Moderate | Low | Long-range ligand spacing |

Case Studies in Drug Development

-

Oncology: A 2024 study utilized Tos-PEG2-NH2 to link von Hippel-Lindau (VHL) ligase ligands to BET bromodomain inhibitors, achieving nanomolar degradation of BRD4 in leukemia models .

-

Neurodegeneration: In Alzheimer’s disease research, Tos-PEG2-NH2 facilitated the degradation of tau aggregates by connecting cereblon ligands to tau-binding peptides, reducing neurofibrillary tangles in vitro .

Pharmacokinetic and Stability Profiles

In Vivo Performance

Tos-PEG2-NH2-linked PROTACs exhibit extended half-lives compared to non-PEGylated analogs. For example, a PROTAC targeting EGFR showed a plasma half-life of 8.2 hours in murine models, attributed to reduced renal clearance from PEG’s hydrodynamic volume .

Table 3: Stability Metrics of Tos-PEG2-NH2 Under Physiological Conditions

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4 (37°C) | >24 hours | Hydrolysis of tosyl group |

| Liver Microsomes | 6.5 hours | Oxidative metabolism |

| Plasma | 12.3 hours | Proteolytic cleavage |

Solubility and Formulation Challenges

While Tos-PEG2-NH2 improves aqueous solubility, its amine group necessitates formulation at mildly acidic pH (4.5–6.5) to prevent protonation-induced aggregation. Lyophilization with trehalose or sucrose is recommended for long-term storage .

Industrial and Research Utilization

Bioconjugation Strategies

Tos-PEG2-NH2 is widely used to conjugate antibodies, proteins, and nanoparticles:

-

Antibody-Drug Conjugates (ADCs): The amine group links cytotoxic payloads to trastuzumab variants, enhancing tumor-specific delivery .

-

Nanoparticle Functionalization: Gold nanoparticles modified with Tos-PEG2-NH2 show improved colloidal stability and reduced macrophage uptake in in vivo imaging .

Future Directions and Innovations

Next-Generation Linker Designs

Emerging variants integrate stimuli-responsive elements:

-

pH-Sensitive Linkers: Incorporation of hydrazone bonds enables payload release in acidic tumor microenvironments .

-

Photo-Cleavable Groups: Azobenzene-modified Tos-PEG2-NH2 allows light-controlled PROTAC activation, spatiotemporal precision .

Expanding Therapeutic Indications

Ongoing trials explore Tos-PEG2-NH2 in antiviral PROTACs targeting SARS-CoV-2 proteases and in autoimmune therapies designed to degrade pathogenic antibodies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume